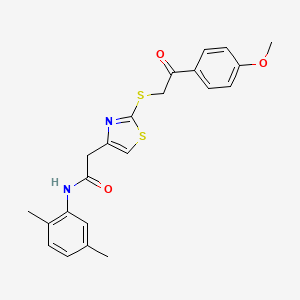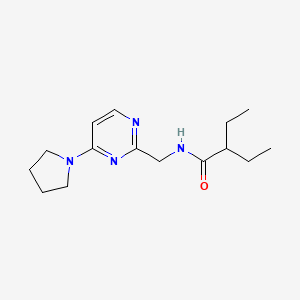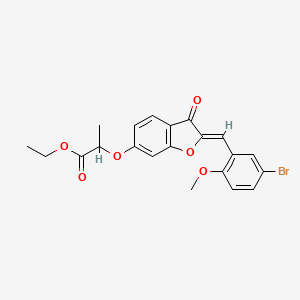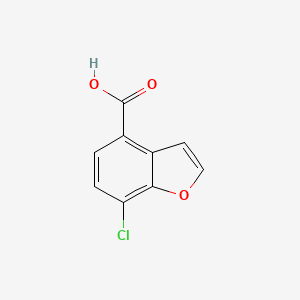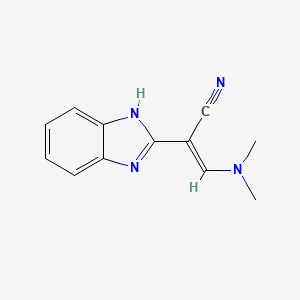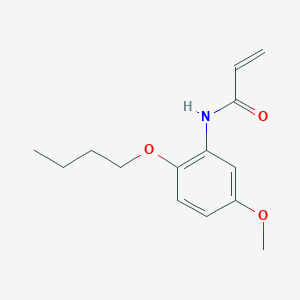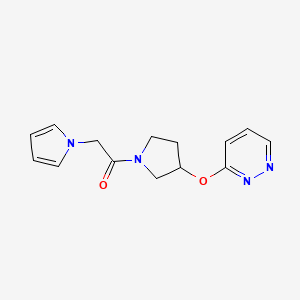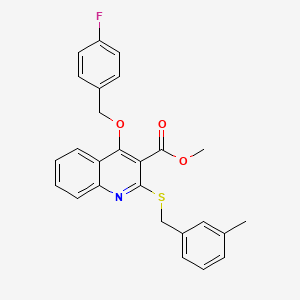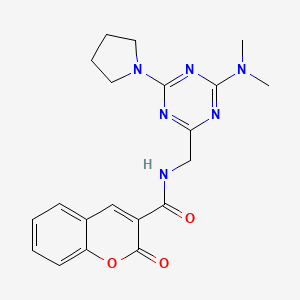![molecular formula C17H16ClN3O2S2 B2432849 N-(3-chlorophenyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-methylacetamide CAS No. 1252861-12-3](/img/structure/B2432849.png)
N-(3-chlorophenyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-methylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chlorophenyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-methylacetamide is a useful research compound. Its molecular formula is C17H16ClN3O2S2 and its molecular weight is 393.9. The purity is usually 95%.
BenchChem offers high-quality N-(3-chlorophenyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-methylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chlorophenyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-methylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Potential as Dual Inhibitor
Studies have highlighted the effectiveness of thieno[2,3-d]pyrimidine derivatives as potent inhibitors of both thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These enzymes are critical for DNA synthesis and repair, making their inhibitors valuable in cancer therapy. A particular study focused on compounds closely related to N-(3-chlorophenyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-methylacetamide, demonstrating significant inhibitory activities against human TS and DHFR, suggesting potential applications in developing antitumor agents (Gangjee et al., 2008).
Antitumor Activity
Another research avenue explores the synthesis of thieno[3,2-d]pyrimidine derivatives for their antitumor activities. These compounds have shown promising results in inhibiting the growth of various human cancer cell lines, including breast adenocarcinoma, cervical carcinoma, and colonic carcinoma. This indicates the potential of N-(3-chlorophenyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-methylacetamide in cancer research and therapy (Hafez & El-Gazzar, 2017).
Structural and Computational Studies
The crystal structures of compounds with similar scaffolds have been determined, providing insight into their folded conformation and potential interactions with biological targets. These structural studies are essential for understanding the molecule's mechanism of action and optimizing its therapeutic potential (Subasri et al., 2016).
Pharmacological Evaluation
Further research has expanded into pharmacological evaluation and molecular docking studies. These studies aim to identify the interaction sites within target enzymes and assess the antibacterial and enzymatic inhibition potential of these compounds. Such evaluations help refine the compounds' therapeutic efficacy and safety profile for potential medical applications (Siddiqui et al., 2014).
Vibrational Spectroscopic Studies
Vibrational spectroscopic signatures have been characterized for compounds within this family, aiding in the identification of stereo-electronic interactions and molecular stability. These studies are crucial for developing antiviral agents and understanding their interaction with biological systems (Jenepha Mary et al., 2022).
Propriétés
IUPAC Name |
N-(3-chlorophenyl)-2-(3-ethyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O2S2/c1-3-21-16(23)15-13(7-8-24-15)19-17(21)25-10-14(22)20(2)12-6-4-5-11(18)9-12/h4-9H,3,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSXPHLWFWQENRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)N(C)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-methylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

methanone](/img/structure/B2432766.png)
![6-(4-fluorobenzyl)-4-(m-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2432767.png)
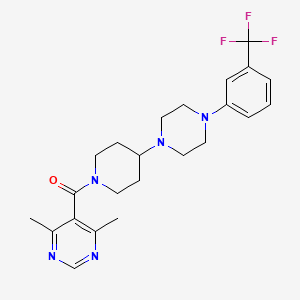
![N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2432771.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2432775.png)
